Lyaloside
Description
Structure
3D Structure
Properties
CAS No. |
56021-85-3 |
|---|---|
Molecular Formula |
C27H30N2O9 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C27H30N2O9/c1-3-13-16(10-19-21-15(8-9-28-19)14-6-4-5-7-18(14)29-21)17(25(34)35-2)12-36-26(13)38-27-24(33)23(32)22(31)20(11-30)37-27/h3-9,12-13,16,20,22-24,26-27,29-33H,1,10-11H2,2H3/t13-,16+,20-,22-,23+,24-,26+,27+/m1/s1 |
InChI Key |
VXUXCAXVQWIEMN-ZAMFKGAISA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC2=NC=CC3=C2NC4=CC=CC=C34)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC2=NC=CC3=C2NC4=CC=CC=C34)C=C)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Phytochemical and Isolation Methodologies of Lyaloside
Plant Sources and Ethnopharmacological Context in Research
Lyaloside is a naturally occurring monoterpene indole (B1671886) alkaloid found in several plant species. Its presence has been noted in the context of phytochemical studies aimed at identifying the chemical constituents of these plants and, in some cases, understanding their traditional uses.
Investigation of Psychotria Species as this compound Producers
The genus Psychotria (Rubiaceae), which comprises approximately 1600 to 2000 species distributed in tropical and subtropical regions, is a significant source of alkaloids, including monoterpene indole alkaloids like this compound. scielo.brresearchgate.netjapsonline.comrjptonline.org Phytochemical studies on various Psychotria species have reported the presence of this compound. For instance, this compound has been identified in Psychotria stenocalyx, Psychotria suterella, and Psychotria nuda. japsonline.comscielo.brnih.gov These investigations often involve analyzing the alkaloid fractions obtained from different parts of the plants, such as leaves and twigs. japsonline.comnih.gov
Research into Psychotria species is often driven by their reported uses in traditional medicine. scielo.brrjptonline.org While the search results mention ethnopharmacological contexts for Psychotria species in general, directly linking the traditional uses specifically to the presence and effects of this compound requires further investigation beyond the scope of the provided information. Some Psychotria species are known for their use in traditional medicine for various ailments, and their alkaloid content is considered to contribute to their biological activities. scielo.brrjptonline.orgnih.gov
Exploration of Other Botanical Sources
Beyond the Psychotria genus, this compound has also been reported in other botanical sources. Notably, it has been found in species belonging to the genus Ophiorrhiza, also within the Rubiaceae family. nih.govhorizonepublishing.com Ophiorrhiza species are known for containing various phytochemicals, including other indole alkaloids. horizonepublishing.com Additionally, this compound has been reported in Uncaria tomentosa, another plant belonging to the Rubiaceae family. nih.govopenbioactivecompoundjournal.com
Methodologies for Sustainable Production and Elicitation Strategies in Plant Cell/Tissue Cultures
The sustainable production of valuable plant secondary metabolites like this compound is an area of ongoing research. Plant cell and tissue culture techniques offer potential alternatives to traditional agriculture for obtaining these compounds in a controlled and sustainable manner. nih.govfrontiersin.orgnih.gov While the provided search results discuss sustainable production and elicitation strategies in plant tissue cultures for secondary metabolites in general and mention that these techniques have been applied to Psychotria species, specific detailed methodologies or successful elicitation strategies specifically for enhancing this compound production in plant cell/tissue cultures are not extensively detailed in the provided snippets. scielo.brnih.govfrontiersin.orgnih.govd-nb.infoirispublishers.comnih.gov
Studies on Psychotria suterella indicate that this compound was isolated from leaf extracts but was not found in root or callus cultures, suggesting that the accumulation of this alkaloid might depend on differentiated shoots. scielo.br This highlights a challenge in applying undifferentiated cell culture for this compound production and suggests that strategies focusing on organ cultures or whole plants might be more promising. scielo.br Elicitation, which involves exposing plant cell cultures to stress factors (biotic or abiotic elicitors) to stimulate secondary metabolite production, is a common strategy explored in plant biotechnology. frontiersin.orgd-nb.infoirispublishers.comnih.gov While general principles of elicitation are discussed, specific elicitors or protocols optimized for this compound production in Psychotria or other this compound-producing plant cell cultures are not provided.
Extraction and Fractionation Techniques
The isolation of this compound from plant material typically involves a series of extraction and fractionation steps aimed at separating alkaloids from other plant constituents.
Acid-Base Extraction Protocols for Alkaloid Fractions
Acid-base extraction is a fundamental technique used to isolate alkaloids, which are often present in plants as salts of organic acids. bionity.comjocpr.com This method exploits the basic nature of alkaloids. The general principle involves dissolving the plant extract in an acidic aqueous solution, which protonates the alkaloids, making them water-soluble. bionity.comjocpr.com Non-alkaloidal compounds, which are typically less basic or neutral, remain in the organic phase when the mixture is extracted with an organic solvent. bionity.comjocpr.com The aqueous phase containing the protonated alkaloids is then made alkaline, which deprotonates the alkaloids, converting them back to their neutral, organic-soluble form. bionity.comjocpr.com Subsequent extraction with an organic solvent allows for the isolation of the alkaloid fraction. bionity.comjocpr.com
Studies on Psychotria stenocalyx have utilized acid-base extraction to obtain an alkaloid fraction from the crude ethanol (B145695) extract of leaves. japsonline.combibliomed.org The crude extract was dissolved in dilute hydrochloric acid, extracted with ethyl acetate (B1210297) to remove nonpolar constituents, and then the acidic aqueous layer was alkalinized with ammonium (B1175870) hydroxide (B78521) to pH 11 before being extracted again with ethyl acetate to yield the purified alkaloid fraction. japsonline.com
Solvent Extraction Methodologies and Optimization
Solvent extraction is a primary step in obtaining crude extracts from plant material containing this compound. The choice of solvent depends on the polarity of the target compounds and the plant matrix. Ethanol is a commonly used solvent for extracting compounds from Psychotria species. japsonline.comnih.gov Air-dried and powdered plant material, such as leaves or twigs, is typically extracted exhaustively with a solvent like ethanol or methanol (B129727) at room temperature. japsonline.comnih.gov This initial extraction yields a crude extract containing a mixture of various plant metabolites, including alkaloids. japsonline.comnih.gov
Following the initial crude extraction, further solvent partitioning is often employed to enrich the alkaloid content. For instance, a methanol extract of Psychotria nuda twigs was suspended in a methanol-water solution and then partitioned with dichloromethane, ethyl acetate, and n-butanol. nih.gov this compound was identified in the n-butanol fraction of leaves in this study. nih.gov
Optimization of solvent extraction methodologies can involve varying the solvent type, solvent concentration, temperature, extraction time, and the ratio of plant material to solvent to maximize the yield of desired compounds. While the provided information describes the solvents used in specific studies (ethanol, methanol, ethyl acetate, dichloromethane, n-butanol), detailed optimization studies specifically focused on maximizing this compound yield are not explicitly provided.
Data Table: Plant Sources of this compound
| Plant Species | Genus | Family | Part Used (if specified) |
| Psychotria stenocalyx | Psychotria | Rubiaceae | Leaves |
| Psychotria suterella | Psychotria | Rubiaceae | Leaves |
| Psychotria nuda | Psychotria | Rubiaceae | Leaves, Twigs |
| Ophiorrhiza species | Ophiorrhiza | Rubiaceae | Not specified |
| Uncaria tomentosa | Uncaria | Rubiaceae | Not specified |
Advanced Chromatographic Separation Techniques
Chromatography plays a pivotal role in the isolation and purification of this compound from complex plant extracts. iipseries.orgcolumn-chromatography.com Various advanced chromatographic methods are employed, offering high efficiency and sensitivity for separating this monoterpene indole alkaloid from other co-occurring phytochemicals. iipseries.orgedubirdie.com
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a widely used technique for the separation and purification of this compound and its derivatives. ucr.ac.crcapes.gov.bruzh.ch Its versatility allows for both analytical and preparative scale applications, depending on the required amount and purity of the target compound. thermofisher.comlabcompare.com
HPLC-DAD-SPE/NMR and HPLC-DAD-ESI-TOF-HRMS for Identification and Isolation
Hyphenated techniques, such as HPLC coupled with Diode Array Detection (DAD), Solid Phase Extraction (SPE), and Nuclear Magnetic Resonance (NMR) (HPLC-DAD-SPE/NMR), or coupled with Diode Array Detection (DAD), Electrospray Ionization (ESI), Time-of-Flight (TOF), and High-Resolution Mass Spectrometry (HRMS) (HPLC-DAD-ESI-TOF-HRMS), are powerful tools for the identification and isolation of this compound in complex mixtures. researchgate.netjapsonline.comjapsonline.combibliomed.orgufla.br These methods allow for online structural elucidation and targeted isolation of compounds directly from chromatographic runs.
In a phytochemical study of Psychotria stenocalyx, HPLC-DAD-SPE/NMR and HPLC-DAD-ESI-TOF-HRMS were utilized to identify several monoterpene indole alkaloids, including this compound. researchgate.netjapsonline.comjapsonline.com this compound and a related compound were identified based on their UV and HRMS data by comparison with literature data, without prior isolation. researchgate.netjapsonline.com Other alkaloids in the same study were isolated using HPLC-DAD-SPE and characterized by UV, HRMS, and NMR spectroscopy. researchgate.netjapsonline.com
Semipreparative HPLC for Compound Purification
Semipreparative HPLC is employed to obtain purified samples of this compound in quantities suitable for further spectroscopic analysis and biological evaluation. thermofisher.comresearchgate.netnih.gov This technique allows for the isolation of target compounds from complex mixtures with high purity. column-chromatography.comthermofisher.com
For instance, semipreparative HPLC has been used to isolate alkaloids, including a derivative of this compound (4-N-methylthis compound), from Palicourea sessilis. researchgate.net The structures of the isolated compounds were confirmed using HRMS, NMR, and ECD measurements. researchgate.net Semipreparative HPLC is effective for purifying compounds even in smaller quantities, aiming for high yield and purity. column-chromatography.comthermofisher.com
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) Approaches
LC-HRMS/MS is a valuable technique for the analysis and identification of this compound and other alkaloids in complex plant extracts. dntb.gov.uamdpi.comnih.govresearchgate.netnih.gov This hyphenated technique provides high mass accuracy and fragmentation data, which are crucial for the confident identification of compounds. mdpi.comresearchgate.net
LC-HRMS/MS has been used in phytochemical investigations of Psychotria sessilis to suggest the presence of several monoterpene indole alkaloids, leading to their targeted isolation by semipreparative HPLC. researchgate.net The technique allows for untargeted metabolomics analysis, providing a comprehensive profile of the compounds present in an extract. mdpi.com LC-HRMS/MS is particularly useful for identifying β-carboline alkaloids, a class that includes this compound. dntb.gov.uaresearchgate.net
High-Speed Countercurrent Chromatography (HSCCC) in this compound Separation
High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid chromatographic technique that does not utilize a solid support, minimizing irreversible adsorption of the sample. edubirdie.commdpi.com While specific applications for the direct isolation of this compound by HSCCC were not extensively detailed in the search results, HSCCC is a recognized method for the separation and purification of natural products, including alkaloids. edubirdie.compsu.edunih.gov It is particularly useful for separating compounds within a two-phase solvent system. edubirdie.commdpi.com
HSCCC has been successfully applied to the separation of other natural products, such as iridoid glucosides and withanolides, demonstrating its potential for isolating various classes of plant secondary metabolites. mdpi.compsu.edunih.govresearchgate.net The method involves selecting an appropriate two-phase solvent system and can be used in analytical or preparative modes. mdpi.comnih.gov
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Preliminary Analyses
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are simple, cost-effective, and rapid techniques often used for preliminary analysis, screening, and monitoring of fractions during the isolation of natural products like alkaloids. iipseries.orgedubirdie.comnih.govmdpi.commsjonline.orgchula.ac.thresearchgate.netjfda-online.com
TLC provides a quick qualitative assessment of the complexity of an extract and can guide further separation steps. iipseries.orgedubirdie.com HPTLC offers improved resolution and can be used for semi-quantitative analysis and fingerprinting of plant extracts. mdpi.commsjonline.orgchula.ac.thresearchgate.netjfda-online.com These techniques are valuable for visualizing compounds, determining appropriate solvent systems, and assessing the purity of fractions obtained from other chromatographic methods. edubirdie.commdpi.comnih.govchula.ac.th For example, TLC has been used to monitor fractions obtained from HSCCC separation. mdpi.com HPTLC has been applied for the analysis of various phytochemicals, including alkaloids, demonstrating its utility in the initial stages of phytochemical investigations. msjonline.orgchula.ac.thresearchgate.net
Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) Methodologies
While GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds, its application directly to this compound is less commonly reported in the provided search results, likely due to this compound's relatively high molecular weight and polarity as a glucoside alkaloid, which can make it less amenable to standard GC methods without derivatization. However, GC-MS analysis has been used in phytochemical studies of plants that also contain alkaloids, for analyzing different compound classes like phenolic and volatile compounds. inecol.mxscielo.org.mxresearchgate.netresearchgate.net For example, GC-MS analysis was used to identify compounds in the petroleum ether extract of Palicourea padifolia, which is known to contain alkaloids like β-carboline-lyaloside, although the GC-MS analysis in this specific instance focused on less polar compounds like fatty acids and terpenes. scielo.org.mx GC-MS has also been used in the analysis of essential oils from Psychotria asiatica. researchgate.net
There is no specific information regarding the application of Supercritical Fluid Chromatography (SFC) for the analysis of this compound in the provided search results.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation
Spectroscopic methods are crucial for the structural elucidation of this compound. These techniques provide detailed information about the molecule's structure, including the arrangement of atoms and functional groups. uzh.chucr.ac.crcapes.gov.brresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds, including complex natural products like this compound. researchgate.netnumberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for obtaining comprehensive structural information. numberanalytics.comieeesem.com
¹H-NMR and ¹³C-NMR spectroscopy provide information about the hydrogen and carbon atoms in the molecule, respectively. numberanalytics.comieeesem.com The chemical shifts and coupling constants observed in these spectra are indicative of the chemical environment of the nuclei and their connectivity. ieeesem.comipb.ptresearchgate.net
Two-dimensional NMR experiments, such as COSY, HSQC, HMBC, and NOESY/ROESY, are invaluable for establishing correlations between different nuclei and determining the molecule's connectivity and stereochemistry. numberanalytics.comieeesem.comipb.ptresearchgate.networdpress.com For instance, COSY (Correlation Spectroscopy) reveals coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons separated by two or three bonds, which is useful for piecing together the molecular skeleton. ieeesem.comipb.pt
Stereochemical assignments can be made using NMR, particularly through the analysis of coupling constants and NOESY/ROESY data. numberanalytics.comipb.ptwordpress.com NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments reveal through-space correlations between nuclei that are spatially close, regardless of whether they are directly bonded. wordpress.com These spatial correlations are critical for determining the relative configuration of chiral centers in the molecule. The synthesis of this compound from L-tryptophan and secologanin (B1681713) has also unambiguously proved its stereochemistry. researchgate.netresearchgate.netresearchgate.net
Full assignments of the ¹H and ¹³C NMR spectra are typically performed during structural elucidation. researchgate.netresearchgate.net
NMR, particularly when coupled with other techniques, can be used for the identification of compounds in complex mixtures without prior isolation. chemrxiv.orgnih.gov Hyphenated techniques like HPLC-DAD-SPE/NMR allow for online identification of compounds as they elute from the chromatography column. japsonline.com This approach integrates separation with structural characterization, significantly speeding up the identification process. This compound has been identified in plant extracts using hyphenated techniques like HPLC-DAD-SPE/NMR and HPLC-DAD-ESI-TOF-HRMS by comparing their UV and HRMS data with literature values, even without individual isolation. japsonline.comresearchgate.net Methods involving the correlation of NMR and MS data from chromatographic fractionation have also been developed for the semi-automatic identification of metabolites in complex mixtures. chemrxiv.orgnih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a complementary technique to NMR for structural elucidation, providing information about the molecular weight and fragmentation pattern of a compound. uzh.chucr.ac.crcapes.gov.brumlub.pl
Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC (HPLC-ESI-MS), has been used to determine the molecular weights of this compound and its derivatives. uzh.chucr.ac.crcapes.gov.br High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) MS (HPLC-DAD-ESI-TOF-HRMS), provides accurate mass measurements, which are crucial for determining the elemental composition of the molecule. japsonline.com Tandem mass spectrometry (MS/MS) provides fragmentation data by colliding the parent ion with neutral gas molecules, generating characteristic fragment ions. umlub.plresearchgate.net Analyzing these fragmentation patterns can provide detailed structural information. UHPLC/HR-TOF-MS analyses have been used to characterize this compound and its derivatives by their pseudo-molecular ions and comparing them with calculated values. tandfonline.com
MS techniques, especially when coupled with chromatography (LC-MS or GC-MS), are powerful for the analysis of complex mixtures and the tentative identification of compounds based on their mass-to-charge ratio and fragmentation patterns. researchgate.netumlub.plresearchgate.netscite.ai
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are ionization techniques used in conjunction with mass spectrometry to analyze compounds. ESI is a soft ionization technique often coupled with HPLC (HPLC-ESI-MS) and is suitable for analyzing polar molecules like alkaloids and glycosides, producing primarily protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or adducts. uzh.chub.edumdpi.com MALDI-MS is another soft ionization technique, often used for larger biomolecules, although it can also be applied to smaller molecules. mdpi.comnih.gov While ESI is frequently used for online coupling with liquid chromatography, MALDI typically requires separate sample preparation. mdpi.com Both ESI and MALDI can be used to determine the molecular weight of this compound. uzh.ch Studies have combined ESI and MALDI MS for comprehensive analysis of complex samples. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions (product ions). This technique provides valuable structural information about a molecule. lcms.cz In the case of this compound, MS/MS is used to study its fragmentation pattern, which helps in confirming its structure and identifying characteristic substructures. nih.gov Different fragmentation techniques, such as Collision-Induced Dissociation (CID), can be employed in MS/MS experiments. researchgate.net The fragmentation pathways observed in MS/MS spectra provide insights into the connectivity of the different parts of the this compound molecule, including the cleavage of the glycosidic bond and fragmentation of the aglycone and sugar moieties. nih.govmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule that absorb light in the UV and visible regions of the electromagnetic spectrum. azooptics.com The UV-Vis spectrum of this compound provides information about the presence of chromophores, such as the β-carboline system, which exhibit characteristic absorption maxima (λ_max). researchgate.nettandfonline.com UV-Vis data is often used in conjunction with other spectroscopic techniques for the identification and characterization of this compound in plant extracts. japsonline.comresearchgate.netinecol.mx For instance, UV spectra consistent with β-carboline alkaloids have been observed for this compound. japsonline.comresearchgate.nettandfonline.com Reported UV (MeOH) data for this compound include λ_max values at 215, 236, 241, 251, 281, 289, 338, and 350 nm. thieme-connect.comthieme-connect.com
Here is a table summarizing some reported UV-Vis data for this compound:
| Solvent | λ_max (nm) | Source |
| MeOH | 215, 236, 241, 251, 281, 289, 338, 350 | thieme-connect.comthieme-connect.com |
Electronic Circular Dichroism (ECD) Measurements for Absolute Configuration
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. rsc.orgunideb.hu ECD measures the differential absorption of left and right circularly polarized light by a chiral substance. The resulting ECD spectrum, with its characteristic Cotton effects (positive or negative bands at specific wavelengths), is highly sensitive to the stereochemistry and conformation of the molecule. rsc.org For this compound, which contains multiple chiral centers, ECD measurements are essential for establishing its absolute configuration. nih.govresearchgate.net Experimental ECD spectra are often compared with computationally simulated ECD spectra of possible stereoisomers to confirm the absolute configuration. unideb.huuitm.edu.mynih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Here is a table summarizing some reported IR data for this compound:
| Technique | Wavenumbers (cm⁻¹) | Source |
| IR (ATR) | 3366, 2928, 1740, 1669, 1618, 1581, 1448, 1416, 1335, 1308, 1275, 1243, 1200, 1129, 1076, 1038, 916, 849, 824 | thieme-connect.com |
Biosynthetic Pathways and Precursors of Lyaloside
Enzymatic and Non-Enzymatic Transformations in Lyaloside Biosynthesis
The initial and a pivotal enzymatic step in the biosynthesis of this compound, as with most monoterpenoid indole (B1671886) alkaloids, is the Pictet-Spengler condensation between tryptamine (B22526) and secologanin (B1681713). This reaction is catalyzed by the enzyme strictosidine (B192452) synthase (STR). wikipedia.orgwikipedia.orgwikipedia.orgcsic.esresearchgate.net Strictosidine synthase facilitates the stereospecific formation of 3α(S)-strictosidine. wikipedia.orgcsic.esresearchgate.net
Following the formation of strictosidine, the biosynthetic route diverges to produce the vast array of MIA structures. While the deglycosylation of strictosidine by strictosidine glucosidase (SGD) is a crucial step initiating the biosynthesis of many MIAs, leading to a highly reactive aglycone that undergoes further rearrangements and cyclizations wikipedia.orgwikipedia.orgnih.gov, this compound is characterized as a glycosidic MIA fishersci.cad-nb.info. This suggests that either deglycosylation does not occur in the main pathway leading to this compound, or the glucose moiety is retained or modified differently compared to alkaloids where the aglycone is an obligate intermediate.
Research suggests that this compound is proposed to be biosynthesized through an oxidative transformation of the C ring of strictosidine fishersci.ca. This proposed step would lead to the formation of the characteristic β-carboline structure present in this compound. fishersci.cauni.lu The precise enzymatic machinery responsible for this oxidative step and subsequent transformations leading specifically to this compound's final structure are areas of ongoing research. General MIA biosynthesis involves various enzyme classes, including oxidoreductases, cytochrome P450 enzymes, and methyltransferases, which catalyze diverse modifications such as hydroxylations, oxidations, and cyclizations that shape the final alkaloid structure. nih.govmdpi.comresearchgate.netmpg.de While specific enzymes for every step towards this compound after strictosidine have not been fully elucidated, the presence of a β-carboline core and the retention of a glycosyl unit point towards specific enzymatic activities that facilitate C-ring modification while preserving the glycosidic linkage.
Role of Key Intermediates (e.g., Strictosidine, Secologanin) in the Biosynthetic Cascade
The biosynthesis of this compound is fundamentally dependent on the availability and transformation of key intermediates:
Secologanin: This monoterpenoid aldehyde is derived from the mevalonate (B85504) pathway and represents the terpene portion of the monoterpenoid indole alkaloids. wikipedia.orgcdutcm.edu.cn Its structure provides the secoiridoid skeleton that, upon condensation with tryptamine, forms the framework of strictosidine. wikipedia.orgwikipedia.orgwikipedia.org
Tryptamine: This indole alkaloid is derived from the amino acid tryptophan through the action of tryptophan decarboxylase. researchgate.netresearchgate.net Tryptamine provides the indole portion of the MIA structure. wikipedia.orgwikipedia.org
Strictosidine: Formed by the stereospecific condensation of secologanin and tryptamine catalyzed by strictosidine synthase, strictosidine is the central, universal precursor for over 2,500 known monoterpenoid indole alkaloids. wikipedia.orgwikipedia.orgcsic.esnih.gov Its correct (S) configuration at C-3 is crucial for downstream biosynthetic reactions. wikipedia.orgwikipedia.org Strictosidine serves as the branching point from which diverse MIA skeletons, including the β-carboline core found in this compound, are subsequently formed through a series of complex enzymatic transformations. wikipedia.orgnih.gov
The coordinated synthesis and condensation of secologanin and tryptamine to form strictosidine are therefore the foundational steps determining the entry into the MIA biosynthetic pathway that can ultimately lead to compounds like this compound.
Molecular and Genetic Approaches to Biosynthesis Elucidation
Elucidating the complex biosynthetic pathways of natural products like this compound relies heavily on molecular and genetic approaches. These strategies aim to identify the genes encoding the enzymes involved and understand their regulation.
Genetic studies also involve investigating the role of transcription factors that regulate the expression of genes in the biosynthetic pathway. researchgate.net Understanding these regulatory networks can provide insights into how the plant controls alkaloid production. Furthermore, techniques such as virus-induced gene silencing (VIGS) or overexpression studies can be used to confirm the function of candidate genes by observing the effect on alkaloid profiles. While specific molecular and genetic studies focused solely on the complete this compound pathway after strictosidine are less detailed in the provided sources, the general approaches applied to other MIAs are applicable and contribute to understanding the potential steps involved in this compound formation. The synthesis of this compound from L-tryptophan and secologanin in a laboratory setting has also been reported, providing valuable insights into its stereochemistry and potential biosynthetic steps. uni.lu
Chemical Synthesis and Derivatization Strategies for Lyaloside
Total Synthesis Approaches to Lyaloside and Related Analogues
Enantiospecific Synthesis Strategies
Enantiospecific synthesis aims to synthesize a single enantiomer of a chiral molecule from a chiral starting material or through the use of chiral reagents or catalysts, ensuring that the stereochemistry of the starting material is preserved or controlled throughout the synthesis. The complexity of this compound, with its multiple chiral centers, necessitates enantiospecific strategies to obtain the naturally occurring isomer. One reported total synthesis of this compound involved the use of L-tryptophan as a starting material, which inherently possesses the desired stereochemistry for a part of the molecule. researchgate.netresearchgate.netresearchgate.net This approach leveraged the existing chirality of a natural amino acid to control the stereochemistry in the final product.
Bioinspired Synthetic Methodologies in this compound Research
Bioinspired synthesis, also known as biomimetic synthesis, seeks to mimic proposed or known biosynthetic pathways that occur in living organisms. This approach can offer elegant and efficient routes to complex natural products by leveraging the logic and reactivity observed in nature. This compound is proposed to be biosynthesized from strictosidine (B192452), a key intermediate in the biosynthesis of monoterpenoid indole (B1671886) alkaloids, through an oxidation reaction of the C ring. thieme-connect.comresearchgate.net Bioinspired approaches to this compound and related alkaloids have been explored, often starting from intermediates like strictosidine or its derivatives. These strategies aim to replicate the enzymatic transformations that occur in plants, potentially leading to more environmentally friendly and efficient synthetic routes. thieme-connect.comresearchgate.netresearchgate.netresearchgate.netjst.go.jpnih.gov For example, bioinspired reactions have been developed to convert this compound into other related alkaloids like ophiorines A and B. thieme-connect.comjst.go.jp
Preparation and Structural Diversification of this compound Analogues
The preparation of this compound analogues involves synthesizing compounds that are structurally similar to this compound but with specific modifications. These modifications can be made to explore the structure-activity relationship and potentially develop compounds with improved properties. Analogues can be prepared through modifications of this compound itself (if available) or through total or semisynthetic routes that incorporate variations in the molecular structure. The synthesis of this compound and related β-carboline-type monoterpenoid indole alkaloid glycosides allows for the generation of structural diversity. thieme-connect.comresearchgate.net For instance, modifications to the sugar moiety or the indole or dihydropyran ring systems can lead to a range of analogues. Research into related monoterpenoid indole alkaloids highlights the strategies used for structural diversification, often involving reactions such as Pictet-Spengler cyclizations, oxidations, and functional group interconversions. thieme-connect.comresearchgate.netresearchgate.netresearchgate.netnih.gov
Here is a table of compounds mentioned and their PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 11092621 |
| Lyalosidic acid | 10391678 |
| Strictosidine | 101100035 |
| Ophiorine A | 6435000 |
| Ophiorine B | 6435001 |
| Correantosine F | 118800736 |
| L-tryptophan | 6305 |
| Secologanin (B1681713) | 101100034 |
| Harman | 3404 |
| 6-hydroxyharman | 119501 |
| 10-hydroxylyalosidic acid | Not readily available on PubChem with a quick search. |
| Strictosamide | 101100036 |
| Naucletine | 123070 |
| Emetine | 449443 |
| Cephaeline | 441183 |
| Quinine | 3034034 |
| Quinidine | 441074 |
| Cinchonine | 885 |
| Cinchonidine | 886 |
| Vinblastine | 154123 |
| Vincristine | 5978 |
| Reserpine | 5770 |
| Artemisinin | 68856 |
| Ajmaline | 5784 |
| Yohimbine | 6025 |
| Ajmalicine | 5280984 |
| Serpentine | 101099979 |
| Tetrahydroharmine | 5280930 |
| Harmine | 3406 |
| Harmaline | 3405 |
| Hodgkinsine | 6450542 |
| Corynantheine | 6439550 |
| Corynoxeine | 6439551 |
| Hirsuteine | 6439552 |
| Hirsutine | 6439553 |
| Isopteropodine | 102504 |
| Mitraphylline | 102501 |
| Pteropodine | 102503 |
| Speciophylline | 102505 |
| Strictosidinic acid | 101100037 |
| 5(S)-5-carboxystrictosidine | Not readily available on PubChem with a quick search. |
| Lyaline | 6435002 |
| Isopauridianthoside | 119502 |
| Pauridianthoside | 6435003 |
| Secologanin aglycone | 6917863 |
| Secologanin tetraacetate | 16009561 |
| Strictosidine aglycone | 6917864 |
| Tetrahydroalstonine | 101100040 |
| Naucleamide E | 118800737 |
| Naucleamide A | 118800738 |
| Geissoschizine | 6450350 |
| Geissoschizol | 6450351 |
| (E)-isositsirikine | 6450352 |
| 16-epi-(E)-isositsirikine | 6450353 |
| Cymoside | 118800739 |
| Dipsanoside A | 118800740 |
| Cantleyoside | 118800741 |
| Ophiorrhine G | 118800742 |
| Ophiorrhiside E | 118800743 |
| Neoalangiside | 118800744 |
| Strictosidine derivative | Not applicable (general term) |
| Hydroxystrictosidine | Not readily available on PubChem with a quick search. |
| L-DOPA | 6047 |
| Dopamine | 681 |
| Tetrahydrobiopterin | 447060 |
| Naucleaoral-related alkaloids | Not applicable (group term) |
| Argininosecologanin | 118800745 |
| (E)-aldosecologanin | 118800746 |
| Cinchonain Ia | 162184 |
| Cinchonain Ib | 162185 |
| Roseoside | 441740 |
| Lawsofructose | Not readily available on PubChem with a quick search. |
| N,N,N-trimethyltryptamine | 18004 |
| This compound tetraacetate | 118800747 |
| Lyalosidic acid tetraacetate | 118800748 |
Data Table: Selected Total Synthesis Data for this compound
| Starting Materials | Key Reactions | Yield (%) | Reference |
| L-tryptophan, Secologanin | Pictet-Spengler, Decyanation, Autoxidation, Methanolysis | ~23 (overall for collective synthesis including this compound) | thieme-connect.com |
| This compound tetraacetate | Methanolysis (removal of acetyl groups) | 95 | thieme-connect.comthieme-connect.com |
| L-tryptophan, Secologanin | Synthesis reported | Not specified | researchgate.netresearchgate.netresearchgate.net |
| This compound tetraacetate | Methanolysis | Reported | oapen.orgresearchgate.netjst.go.jpoapen.org |
Note: Yields and specific steps may vary depending on the specific synthetic route and scale.
Data Table: Conversion of this compound to Ophiorines A and B
| Starting Material | Reagents/Conditions | Products | Reference |
| This compound | Aqueous NH₄OAc solution, heating | Ophiorine A, Ophiorine B | thieme-connect.comjst.go.jpthieme-connect.com |
Note: This conversion is an example of a bioinspired transformation or semisynthesis.
Pharmacological Research and Mechanistic Studies Preclinical
In Vitro Pharmacological Activity Assessment Methodologies
Currently, there is no publicly available scientific literature detailing the effects of Lyaloside on cellular viability or proliferation. Standard methodologies to assess these parameters include assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability, and BrdU (bromodeoxyuridine) incorporation assays, which assess DNA synthesis as a marker of cell proliferation. However, no studies utilizing these or similar assays to evaluate this compound have been reported.
This compound, a monoterpene indole (B1671886) alkaloid, has been identified as an inhibitor of monoamine oxidase (MAO) with a preference for the MAO-A isoform. In vitro studies have determined the half-maximal inhibitory concentration (IC50) of this compound against human MAO-A to be 182 μM. nih.gov In contrast, its inhibitory activity against the MAO-B isoform was found to be negligible or low. nih.gov
Table 1: Monoamine Oxidase (MAO) Inhibition by this compound
| Enzyme Isoform | IC50 (μM) | Source |
|---|---|---|
| MAO-A | 182 | nih.gov |
Research has indicated that this compound is a selective inhibitor of butyrylcholinesterase (BuChE). nih.gov However, specific quantitative data, such as IC50 values for BuChE inhibition, are not currently available in the published literature. Furthermore, there is no available data on the inhibitory activity of this compound against acetylcholinesterase (AChE).
There are no available in silico or in vitro studies investigating the modulatory effects of this compound on any of the sirtuin (SIRT) isoforms.
To date, no studies have been published that investigate the specific cellular signaling pathways or molecular targets modulated by this compound. Consequently, its mechanism of action at the cellular signaling level remains to be elucidated.
In Vivo Animal Model Studies for Mechanistic Elucidation
Murine Models of Inflammation (e.g., Carrageenan-Induced Pleurisy)
A thorough search of scientific literature and databases did not yield any specific in vivo studies evaluating the effects of this compound in murine models of inflammation, such as carrageenan-induced pleurisy. Consequently, there is no available data on its impact on leukocyte migration or exudate formation within this context.
No published data is available regarding the evaluation of this compound in preclinical models of inflammation; therefore, its effect on leukocyte migration and exudate formation remains uncharacterized.
Animal Models for Antimetastatic/Anticancer Research (focus on cellular/molecular mechanisms)
Preclinical research has investigated the molecular and cellular mechanisms by which this compound may exert antimetastatic effects. Studies have focused on its ability to suppress cancer cell motility, a critical process in tumor metastasis. In laboratory models using human gastric (AGS) cancer cells, this compound demonstrated the ability to modulate genes and signaling pathways integral to cell movement.
Gene expression analysis revealed that treatment with this compound led to the downregulation of numerous genes associated with cell motility. Among the most significantly affected were Calpain 1 (CAPN1) and Matrix Metallopeptidase 9 (MMP9), both of which are known to play crucial roles in cancer cell invasion and metastasis.
Further mechanistic studies explored this compound's impact on key signaling pathways that are often dysregulated in cancer. In AGS cells stimulated with epidermal growth factor (EGF), a potent driver of cell migration, this compound showed a tendency to inhibit the EGF-mediated phosphorylation and activation of several critical downstream proteins. This includes the epidermal growth factor receptor (p-EGFR) itself, as well as p-JNK, p-Akt, and β-catenin, which are all involved in signaling cascades that promote cell proliferation and motility.
Table 1: Summary of Molecular Targets of this compound in Antimetastatic Research
| Target Type | Specific Target | Observed Effect | Associated Pathway/Process | Reference |
|---|---|---|---|---|
| Gene Expression | MMP9 | Downregulation | Cell Motility, Invasion | nih.gov |
| Gene Expression | CAPN1 | Downregulation | Cell Motility | nih.gov |
| Protein Activation | p-EGFR | Inhibition | EGF Signaling | nih.gov |
| Protein Activation | p-JNK | Inhibition | EGF Signaling | nih.gov |
| Protein Activation | p-Akt | Inhibition | PI3K-Akt Signaling | nih.gov |
| Protein | β-catenin | Inhibition | Wnt/β-catenin Signaling | nih.gov |
Neuropharmacological Animal Models (e.g., monoamine level modulation)
No dedicated neuropharmacological studies on this compound in animal models have been published. Research investigating its potential effects on the central nervous system, including any modulation of monoamine (e.g., serotonin, dopamine, norepinephrine) levels, is currently absent from the scientific literature.
Molecular Target Identification and Validation Methodologies
Molecular Docking and Computational Target Prediction Approaches
There are no published studies utilizing molecular docking or other computational methods to predict or validate the molecular targets of this compound. The specific proteins or enzymes with which this compound may interact to exert its biological effects have not yet been elucidated through these in silico approaches.
Despite a comprehensive search for preclinical pharmacological research and mechanistic studies on the chemical compound this compound, there is currently a notable absence of publicly available scientific literature detailing the experimental validation of its predicted biological targets.
This compound is a recognized β-carboline gluco indole alkaloid, identified as a constituent of plant species such as Uncaria tomentosa and Psychotria suterella. Research has been conducted on the crude extracts and other isolated alkaloids from these plants, revealing a range of pharmacological activities. For instance, extracts from Uncaria tomentosa are known to possess immunomodulatory and anti-inflammatory properties. Similarly, various alkaloids from Psychotria species have been investigated for their potential analgesic and antioxidant effects.
However, specific studies focusing exclusively on the isolation of this compound and its subsequent in vitro and in vivo evaluation to identify and validate its precise molecular targets are not found in the current body of scientific publications. The existing research on the source plants of this compound provides a general context of potential bioactivity but does not offer the specific data required to detail the experimentally validated targets of this compound itself.
Therefore, a detailed account of the experimental validation of this compound's predicted targets, including data tables and specific research findings as requested, cannot be provided at this time due to the lack of available primary research on this particular compound. Further research is needed to isolate this compound and elucidate its specific pharmacological profile and mechanism of action.
Structure Activity Relationship Sar Studies of Lyaloside
Methodological Approaches for SAR Determination
Determining the SAR of lyaloside involves a combination of experimental and computational techniques.
Synthesis and Evaluation of this compound Derivatives
A primary approach to SAR studies involves the synthesis of various this compound derivatives, where specific functional groups or parts of the molecule are chemically modified or replaced aurorabiomed.comrsc.orgnih.gov. These synthesized analogs are then subjected to biological assays to evaluate their activity compared to the parent compound, this compound. By correlating the structural changes with the observed biological effects, researchers can infer the importance of the modified moiety for activity. This can involve evaluating activities such as enzyme inhibition or other relevant pharmacological effects scispace.comscribd.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that predict the biological activity of compounds based on their molecular properties or descriptors wikipedia.orgresearchgate.netresearchgate.netnih.gov. For this compound, QSAR modeling can involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for this compound and its derivatives and then developing statistical models that correlate these descriptors with observed biological activities researchgate.netresearchgate.net. These models can help identify the key structural features that contribute to activity and can be used to predict the activity of new, unsynthesized derivatives researchgate.netresearchgate.netnih.gov. The applicability domain of a QSAR model is important to consider, as predictions are most dependable for compounds within the chemical space of the training data researchgate.netresearchgate.net.
Influence of Specific Structural Moieties on Biological Activities
Specific parts of the this compound molecule are hypothesized to play distinct roles in its biological interactions.
Impact of Glycosidic Linkages (e.g., Glucose Moiety) on Enzyme Inhibition
This compound is a glycoside, meaning it contains a sugar moiety (specifically glucose in this case) linked to a non-sugar part (aglycone) via a glycosidic bond wikipedia.orgkhanacademy.orgglycoforum.gr.jp. The glycosidic linkage and the glucose moiety can significantly influence the compound's interaction with enzymes, particularly glycoside hydrolases, which are enzymes that cleave glycosidic bonds khanacademy.orgglycoforum.gr.jpnih.gov. The presence and nature of the sugar unit can affect the compound's solubility, cellular uptake, and binding affinity to enzymes glycoforum.gr.jp. Cleavage of the glycosidic bond by enzymes can lead to the release of the aglycone, which may have different or enhanced biological activity compared to the intact glycoside scribd.comresearchgate.net. Studies on other glycosides have shown that modifications to the sugar unit or the glycosidic linkage can impact enzymatic hydrolysis and, consequently, biological activity glycoforum.gr.jpnih.gov.
Role of β-Carboline and Indole (B1671886) Scaffolds in Activity
This compound contains both a β-carboline and an indole scaffold as core structural components scispace.comcrimsonpublishers.commdpi.comnih.gov. These nitrogen-containing heterocyclic systems are prevalent in many bioactive natural products and synthetic drugs crimsonpublishers.commdpi.comnih.gov. The indole scaffold is considered a privileged structure in medicinal chemistry due to its presence in compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects mdpi.com. β-Carboline alkaloids are also known for a wide range of biological activities, such as enzyme inhibition (e.g., monoamine oxidase), DNA intercalation, and interactions with receptors scispace.comcrimsonpublishers.comnih.gov. SAR studies on β-carboline and indole derivatives have shown that substitutions on these ring systems can significantly alter their biological profiles crimsonpublishers.commdpi.com. For this compound, the β-carboline and indole moieties likely contribute to its interactions with biological targets, potentially through mechanisms such as hydrogen bonding, pi-pi stacking, or hydrophobic interactions.
Stereochemical Influences on Pharmacological Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining how a compound interacts with chiral biological systems, such as enzymes, receptors, and transporters nih.govijpsjournal.comslideshare.net. This compound possesses multiple chiral centers, contributing to its specific three-dimensional structure . Different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit significantly different pharmacological profiles, including differences in potency, selectivity, metabolism, and toxicity nih.govijpsjournal.comslideshare.net. For this compound, the specific stereochemistry at its chiral centers is expected to be crucial for its binding affinity to target molecules and the resulting biological effects. Alterations in stereochemistry could lead to different binding modes or reduced interactions, thereby modifying or abolishing its activity. Research on other chiral drugs and natural products has consistently demonstrated the profound impact of stereochemistry on their biological behavior nih.govijpsjournal.comslideshare.net.
Research Gaps and Future Perspectives in Lyaloside Research
Current Challenges in Lyaloside Research and Production
One of the primary challenges in this compound research is the difficulty in obtaining sufficient quantities of the pure compound for extensive study. This compound is typically isolated from plant sources, where its concentration can be relatively low mdpi.com. The complex biosynthetic pathways of monoterpene indole (B1671886) alkaloids (MIAs), including this compound, are often distributed among different organelles, cell types, and tissues within the plant, making their reproduction in simpler systems challenging scielo.brscielo.br. This complexity hinders large-scale production through traditional plant extraction methods and presents obstacles for biotechnological approaches targeting higher alkaloid content in whole plants, which remains a key focus for the pharmaceutical industry scielo.brscielo.br. Furthermore, the isolation process itself can be time-consuming and require significant material and human resources nih.gov.
Advancements in Analytical and Synthetic Methodologies
Significant advancements in analytical techniques have improved the ability to detect, identify, and quantify natural products like this compound. Hyphenated techniques such as Liquid Chromatography–Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), offer enhanced sensitivity, specificity, and structural elucidation capabilities mdpi.comresearchgate.netamericanpharmaceuticalreview.com. Ultra High-Performance Liquid Chromatography (UHPLC) coupled with advanced detectors like Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) provides detailed and accurate profiles of phenolic compounds, a category that often co-occurs with alkaloids in plant extracts, which can be adapted for this compound analysis mdpi.com. Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) are also being explored for their high-efficiency separation of various compounds mdpi.com. These modern chromatographic methods, including HILIC and Nano-LC, offer improved retention and separation of hydrophilic compounds and align with green analytical chemistry principles by using smaller sample sizes and mobile phase volumes mdpi.com.
In terms of synthesis, researchers have made strides in the total synthesis of monoterpenoid indole alkaloids, including this compound researchgate.netresearchgate.netjst.go.jp. Bioinspired transformations, such as diastereoselective Pictet–Spengler reactions, site- and stereoselective epoxidation, and site-selective epoxide ring-opening followed by lactonization, have been employed in the synthesis of related glycosylated MIAs researchgate.net. While total synthesis has been achieved, the processes can be lengthy and may involve challenging separation phases for industrial-scale production mdpi.comresearchgate.net. Developing more efficient and environmentally friendly synthetic routes remains an area of active research researchgate.net.
Untapped Pharmacological Potentials and Mechanistic Hypotheses
This compound, as a monoterpene indole alkaloid, belongs to a class of compounds known for diverse biological activities, including potential effects on the central nervous system nih.govrjptonline.org. Research has indicated that this compound exhibits inhibitory effects against monoamine oxidase (MAO), specifically showing a trend towards preferentially inhibiting MAO-A scielo.brscielo.brnih.govmdpi.comresearchgate.net. Although this inhibitory effect was not always significant in initial studies, it suggests potential as a lead compound for developing analogues with antidepressant effects nih.govmdpi.com.
Furthermore, recent studies have explored the potential antimetastatic activity of this compound, focusing on its interaction with matrix metalloproteinase-9 (MMP9) in cancer cells nih.gov. Research suggests that this compound can suppress cancer cell motility by inhibiting multiple signaling pathways that influence the expression of CAPN1 and MMP9 nih.gov. While this compound showed poor cytotoxicity against certain human cancer cell lines in one study, it significantly reduced cell migration at non-toxic concentrations nih.gov. This indicates a potential role in inhibiting metastasis independent of direct cytotoxic effects nih.gov.
These findings point to untapped pharmacological potentials beyond initial observations. Future research could delve deeper into the mechanisms underlying MAO inhibition and explore other potential neurological activities. The observed antimetastatic activity warrants further investigation into specific cancer types and the detailed molecular interactions involved.
Integration of Omics Technologies for Comprehensive Analysis
The integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for a more comprehensive understanding of this compound. These technologies provide a holistic view of biological systems and can offer crucial insights into the biosynthesis, regulation, and mechanism of action of natural products frontiersin.orgresearchgate.net.
Applying omics technologies can help elucidate the complex biosynthetic pathway of this compound within plants, identifying the genes, enzymes, and regulatory networks involved mdpi.com. This knowledge can inform metabolic engineering strategies to enhance this compound production in native or heterologous systems mdpi.com. Transcriptomics can reveal gene expression patterns related to this compound biosynthesis under different conditions, while proteomics can identify the enzymes involved and their abundance. Metabolomics can provide a snapshot of the metabolic state of the plant or biological system, helping to understand how this compound production is integrated with other metabolic processes.
Furthermore, integrating omics data can shed light on the pharmacological effects of this compound at a systems level. For instance, transcriptomics and proteomics can identify cellular pathways and targets affected by this compound treatment, complementing traditional pharmacological assays frontiersin.org. This integrated approach can lead to the discovery of new therapeutic targets and a deeper understanding of this compound's mechanism of action frontiersin.org.
While omics technologies offer powerful tools, challenges remain in data analysis, integration, and interpretation due to the complexity and wide dynamic range of biological samples frontiersin.orgresearchgate.net. However, ongoing advancements in bioinformatics and analytical tools are continuously improving the feasibility of these integrated approaches frontiersin.org.
Future Directions for this compound Analogue Development and Optimization
The research on this compound's pharmacological potential, particularly its MAO inhibitory and antimetastatic activities, suggests the potential for developing optimized analogues. Future directions in this area could focus on structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological effects.
Based on the observed MAO inhibition, analogue development could aim to enhance potency and selectivity towards specific MAO isoforms (MAO-A or MAO-B) to potentially reduce off-target effects and improve therapeutic profiles for conditions like depression nih.govnih.govmdpi.com. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can play a significant role in designing and predicting the activity of novel analogues before synthesis nih.gov.
For the antimetastatic activity, future research could explore modifications to the this compound structure to improve its efficacy in inhibiting MMP9 and other related targets involved in cancer cell motility and invasion nih.gov. This might involve synthesizing analogues with altered lipophilicity or modifications to specific functional groups to enhance binding affinity or cellular uptake researchgate.netnih.gov.
Developing efficient and scalable synthetic routes for promising analogues is also crucial mdpi.comresearchgate.net. This could involve exploring semi-synthetic approaches starting from isolated this compound or developing novel total synthesis strategies that are more amenable to industrial production mdpi.comresearchgate.net.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
